2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one typically involves the cyclization of chalcone intermediates. One common method includes the use of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one as a starting material. This intermediate undergoes a cyclization reaction mediated by DMSO/I2 to form the desired chromenone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one: Another flavonoid with similar structural features but different substitution patterns.
2-(2,3-Dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one: A compound with a similar core structure but different positioning of methoxy groups.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
Molecular Formula |
C21H16O5 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxybenzo[h]chromen-4-one |
InChI |
InChI=1S/C21H16O5/c1-24-16-10-8-13(11-17(16)25-2)20-19(23)18(22)15-9-7-12-5-3-4-6-14(12)21(15)26-20/h3-11,23H,1-2H3 |
InChI Key |
QKKFAWYMSIFENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O)OC |
Origin of Product |
United States |
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